molecular formula C12H10O3 B8702312 5-Methoxy-2-naphthoic acid

5-Methoxy-2-naphthoic acid

Cat. No. B8702312
M. Wt: 202.21 g/mol
InChI Key: QDECJNWVPYZYIP-UHFFFAOYSA-N
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Patent
US06844344B2

Procedure details

5-Methoxy-2-naphthoic acid (3.17 g, 15.7 mmol), CH2Cl2 (38 mL) and DMF (3.04 mL, 39.2 mmol) were combined in a 50-mL flask under a N2 atmosphere. Oxalyl chloride (2.73 mL, 31.3 mmol) was added dropwise over 30 minutes at 20 to 23° C. The resulting yellow solution was stirred at room temperature for 15 minutes. The solution was then concentrated in vacuo to 6.48 g of yellow solid which was slightly wet with DMF. The solid was dissolved in CH3CN (157 mL) and added dropwise over 35 minutes to a solution of sodium azide (2.55 g, 39.2 mmol) in 24 mL of water, and rinsed in with an additional 25 mL of CH3CN. Analysis of the resulting yellow mixture by HPLC after 5 minutes showed 15% acyl chloride remaining. Water (15 mL) was added to give an orange mixture and to promote acyl azide formation. The mixture was heated at reflux for 1 hour and 40 minutes. The mixture was cooled to room temperature. Sodium hydroxide (50 mL, 2N solution) was added and the resulting yellow mixture was stirred at room temperature overnight. The mixture was concentrated in vacuo to 102.0 g of brown gum plus liquid. The mixture was extracted with 50 mL of CH2Cl2. The CH2Cl2 layer was dried over Na2SO4, filtered and concentrated in vacuo to provide 1.83 g of the intermediate title compound as a brown oil (HPLC: 91%, 61% yield).
Quantity
3.17 g
Type
reactant
Reaction Step One
Name
Quantity
3.04 mL
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One
Quantity
2.73 mL
Type
reactant
Reaction Step Two
Quantity
2.55 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
[Compound]
Name
acyl azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
reactant
Reaction Step Five
Yield
61%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7](C(O)=O)=[CH:8]2.C[N:17](C=O)C.C(Cl)(=O)C(Cl)=O.[N-]=[N+]=[N-].[Na+].[OH-].[Na+]>O.C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:4]=1[CH:5]=[CH:6][C:7]([NH2:17])=[CH:8]2 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
3.17 g
Type
reactant
Smiles
COC1=C2C=CC(=CC2=CC=C1)C(=O)O
Name
Quantity
3.04 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
38 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.73 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
2.55 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Four
Name
acyl azide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated in vacuo to 6.48 g of yellow solid which
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in CH3CN (157 mL)
WASH
Type
WASH
Details
rinsed in with an additional 25 mL of CH3CN
WAIT
Type
WAIT
Details
Analysis of the resulting yellow mixture by HPLC after 5 minutes showed
Duration
5 min
ADDITION
Type
ADDITION
Details
Water (15 mL) was added
CUSTOM
Type
CUSTOM
Details
to give an orange mixture
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour and 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
the resulting yellow mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo to 102.0 g of brown gum plus liquid
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 50 mL of CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The CH2Cl2 layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
Name
Type
product
Smiles
COC1=C2C=CC(=CC2=CC=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.